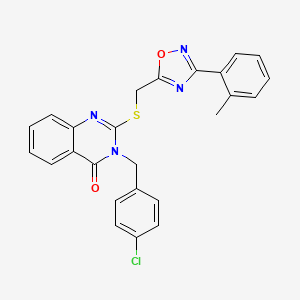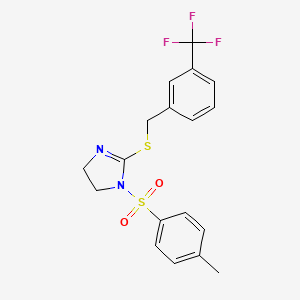
1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the generation and alkylation of the 1‐tosyl‐2‐(trifluoromethyl)aziridin‐2‐yl anion with ω,ω′‐dihaloalkanes, followed by a novel ring‐expansion protocol toward 2‐CF3‐pyrrolidines, 2‐CF3‐piperidines, and 3‐CF3‐azepanes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and could involve various types of reactions depending on the conditions and reagents used. For example, fluorination of N-substituted pyrroles with xenon difluoride was performed to give substituted products at α-position .科学的研究の応用
One-Pot Synthesis Techniques
One-pot synthesis methods have been developed for the efficient generation of imidazo[1,2-a]pyridines, utilizing benzyl halides or benzyl tosylates. These compounds are synthesized through a mild oxidation to aldehydes followed by a three-component reaction, showcasing the versatility of tosylated compounds in synthesizing complex heterocycles with excellent yields (Adib, Sheikhi, & Rezaei, 2011).
Catalytic Applications
Research has also explored the use of 1-tosylated imidazole derivatives as corrosion inhibitors for carbon steel in acidic environments, indicating their potential application in material science for protecting metals against corrosion. The study found that these compounds exhibit mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm (Zhang et al., 2015).
Novel Synthetic Routes
Additionally, novel synthetic routes have been developed for creating imidazole derivatives, highlighting the synthetic utility of tosylated compounds in constructing new chemical entities. These methods include transannulation reactions and the formation of heterocyclic compounds through reactions with heterocumulenes, demonstrating the broad applicability of such tosylated intermediates in organic synthesis (Chuprakov, Kwok, & Fokin, 2013).
Application in Medicinal Chemistry
Research into the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones has revealed their potential as antiinflammatory and analgesic agents, showcasing the role of tosylated imidazole derivatives in the development of new therapeutic agents. Some analogues in this class have been found to be more potent than standard treatments, such as phenylbutazone and indomethacin, in preclinical models (Sharpe et al., 1985).
作用機序
Target of Action
It’s known that similar compounds with aziridine and imidazole groups are often involved in nucleophilic ring-opening reactions . These reactions are crucial in the synthesis of nitrogen-containing biologically active molecules .
Mode of Action
The compound, being an aziridine derivative, is likely to undergo ring-opening reactions. The aziridine ring can be activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . This process is crucial for the formation of various biologically and pharmaceutically important drugs .
Biochemical Pathways
Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks are essential for the construction of a variety of biologically and pharmaceutically important drugs .
Result of Action
The compound’s potential to undergo ring-opening reactions and form various biologically active molecules suggests that it could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing substituents can activate the aziridine ring and facilitate ring-opening reactions .
将来の方向性
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For instance, there is great interest in introducing substituents that can increase the biological activity of compounds, which can be related to an increase of the lipophilicity, the bioavailability, and the metabolic stability .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S2/c1-13-5-7-16(8-6-13)27(24,25)23-10-9-22-17(23)26-12-14-3-2-4-15(11-14)18(19,20)21/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHRJAMLVWYOOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
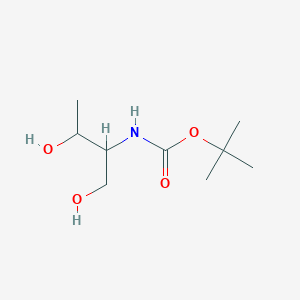
![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
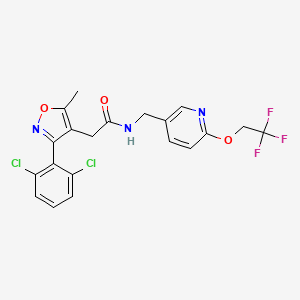
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
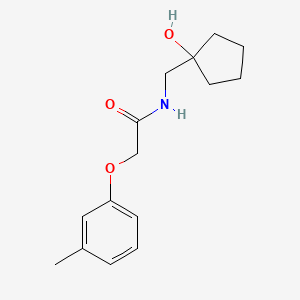
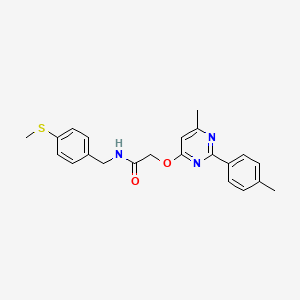
![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)
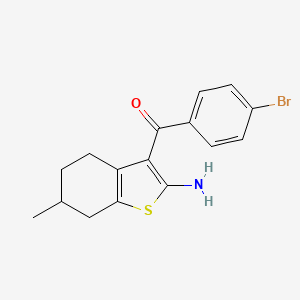
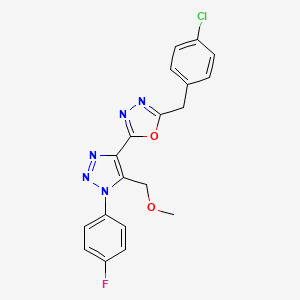
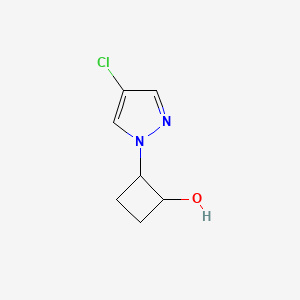
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2364867.png)
